3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea
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Overview
Description
3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea is a complex organic compound featuring thiophene and furan rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method includes the condensation of thiophene and furan derivatives under controlled conditions. The reaction often requires catalysts such as Lewis acids and bases to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of thiophene and furan rings allows for unique electronic interactions, which can influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-thiophenecarboxaldehyde.
Furan derivatives: Compounds such as furfural and 2-furoic acid.
Uniqueness
3-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(thiophen-2-yl)urea is unique due to its combination of thiophene and furan rings, which provide distinct electronic properties and potential biological activities. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-10(9-16-15(19)17-14-4-2-8-22-14)11-5-6-12(20-11)13-3-1-7-21-13/h1-8,10,18H,9H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZRLTZMYHRQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)NC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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